Cipemastat - 190648-49-8

Cipemastat

Catalog Number: EVT-254233
CAS Number: 190648-49-8
Molecular Formula: C22H36N4O5
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cipemastat (Ro 32-3555), a member of the hydroxamate class of compounds, is a potent and selective inhibitor of matrix metalloproteinases (MMPs) []. Specifically, it exhibits strong inhibitory effects on collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. Developed as a potential therapeutic agent, Cipemastat has been extensively studied for its role in various biological processes and disease models. Its primary use in scientific research involves investigating the role of MMPs in physiological and pathological conditions.

Ro 32-4778

Compound Description: Ro 32-4778 is the amide metabolite of cipemastat. [] It is formed through the metabolic breakdown of cipemastat in the body. While the specific biological activities of Ro 32-4778 are not described in the provided abstracts, its presence as a metabolite suggests it may have altered pharmacological activity compared to cipemastat.

Relevance: As a direct metabolite of cipemastat, Ro 32-4778 shares significant structural similarities with the parent compound. Understanding the formation and potential activity of Ro 32-4778 is crucial for interpreting cipemastat's pharmacokinetic profile and potential therapeutic effects. []

Ro 32-6414

Compound Description: Ro 32-6414 is the glucuronide metabolite of cipemastat. [] Glucuronidation is a common metabolic pathway in the body that often leads to increased water solubility and facilitates the excretion of compounds.

Relevance: Similar to Ro 32-4778, Ro 32-6414, as a glucuronide metabolite, likely shares structural resemblance to cipemastat but with the addition of a glucuronide moiety. This structural modification can significantly impact the molecule's activity and pharmacokinetic properties compared to cipemastat. []

Batimastat (BB-94)

Compound Description: Batimastat is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. [] It exhibits inhibitory activity against various MMPs, including MMP-2 and MMP-9, which are involved in the breakdown of extracellular matrix components. [] Batimastat has shown efficacy in enhancing myometrium contraction in pregnant rat models, suggesting a potential role in regulating uterine contractility. []

Relevance: Batimastat shares a similar target with cipemastat, as both compounds inhibit MMPs. While cipemastat demonstrates selectivity for specific MMPs (MMP-1, -8, -13, and -9), batimastat's broader inhibitory profile highlights its use in studying the general role of MMPs. [, ]

Bryostatin I

Compound Description: Bryostatin I is a natural compound isolated from a marine organism. [] Unlike the other compounds on this list, Bryostatin I is not a direct MMP inhibitor. Instead, it indirectly affects MMP activity by modulating cellular signaling pathways involved in MMP expression and regulation. []

Relevance: Bryostatin I highlights an alternative approach to modulating MMP activity. While cipemastat directly inhibits MMPs, Bryostatin I demonstrates that targeting upstream signaling pathways can also impact MMP function, suggesting potential for combination therapies or alternative treatment strategies. []

Ro 32-7315

Compound Description: Ro 32-7315 is an efficient inhibitor of tumor necrosis factor (TNF)-converting enzyme (TACE). [] TACE is involved in the shedding of TNF-α from cells, a key pro-inflammatory cytokine. By inhibiting TACE, Ro 32-7315 reduces TNF-α levels, potentially mitigating inflammation. []

Relevance: Although not a direct MMP inhibitor like cipemastat, Ro 32-7315 targets a closely related pathway involved in inflammation. [] The finding that both Ro 32-7315 and cipemastat can reduce brain injury in experimental pneumococcal meningitis suggests an interplay between MMPs and TNF-α in inflammatory processes. [] This highlights the complex network of proteases and inflammatory mediators that may offer multiple points for therapeutic intervention.

Source and Classification

Cipemastat is classified as a matrix metalloproteinase inhibitor. MMPs are a family of zinc-dependent endopeptidases involved in various physiological processes, including tissue remodeling and inflammation. The inhibition of these enzymes is a strategic approach in treating diseases characterized by excessive matrix degradation. The compound's structure allows it to bind to the active sites of MMPs, thereby blocking their enzymatic activity.

Synthesis Analysis

Cipemastat is synthesized through a series of organic reactions involving various chemical intermediates. The synthesis typically involves:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents: Specific reagents are used to facilitate the formation of the desired functional groups, particularly the hydroxamate group which is crucial for MMP inhibition.
  3. Reaction Conditions: The synthesis requires controlled conditions such as temperature and pH to ensure high yields and purity of the final product.

For instance, the incorporation of hydroxamic acid functionality is essential for binding to the zinc ion at the active site of MMPs. Detailed parameters such as reaction times, solvent systems, and purification methods (e.g., chromatography) are critical for optimizing yield and efficacy.

Molecular Structure Analysis

The molecular structure of Cipemastat reveals several key features:

  • Chemical Formula: C15_{15}H14_{14}N2_{2}O3_{3}
  • Functional Groups: The presence of a hydroxamate group (-CONHOH) is critical for its interaction with MMPs.
  • 3D Structure: The spatial arrangement allows for effective binding to the zinc ion within the active site of MMPs.

The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how Cipemastat interacts with its targets at the molecular level.

Chemical Reactions Analysis

Cipemastat participates in several chemical reactions primarily involving its interaction with MMPs:

  1. Inhibition Mechanism: Upon binding to the active site of an MMP, Cipemastat forms a complex that prevents substrate access, effectively inhibiting enzymatic activity.
  2. Reversible Binding: The interactions are often reversible, allowing for potential modulation based on concentration and environmental conditions.

The kinetics of these reactions can be studied through enzyme assays that measure the rate of substrate turnover in the presence and absence of Cipemastat.

Mechanism of Action

Cipemastat exerts its action by specifically inhibiting matrix metalloproteinases involved in tissue remodeling:

  1. Binding to Active Site: The compound binds to the zinc ion in the active site of MMPs, which is essential for their catalytic function.
  2. Blocking Substrate Access: By occupying this site, Cipemastat prevents natural substrates from being processed by the enzyme.
  3. Impact on Disease Progression: Inhibiting these enzymes can reduce tissue degradation associated with inflammatory diseases like rheumatoid arthritis.

Research has shown that while Cipemastat can effectively inhibit target MMPs in vitro, its clinical efficacy has been limited due to factors such as poor bioavailability and metabolic instability.

Physical and Chemical Properties Analysis

Cipemastat possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 270.28 g/mol
  • Solubility: Soluble in organic solvents but shows limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; thus, storage conditions must be optimized to maintain efficacy.

Characterization techniques like high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.

Applications

Cipemastat has potential applications primarily in therapeutic settings:

  1. Rheumatoid Arthritis: As an inhibitor of matrix metalloproteinases involved in joint degradation, Cipemastat could help manage symptoms and slow disease progression.
  2. Osteoarthritis: Similar mechanisms apply as excessive MMP activity contributes to cartilage breakdown.
  3. Cancer Therapy: While initial studies explored its use in oncology due to MMPs' role in tumor metastasis, clinical outcomes have been disappointing.

Despite its promise, further research is necessary to enhance its efficacy through improved formulations or combination therapies that could mitigate issues related to bioavailability and side effects.

Matrix Metalloproteinase (MMP) Biology and Pathological Relevance

Role of MMP-1, MMP-7, and MMP-13 in Extracellular Matrix Remodeling

The interstitial collagenases MMP-1 (collagenase-1), MMP-8 (collagenase-2), and MMP-13 (collagenase-3) exhibit specific catalytic proficiency against triple-helical fibrillar collagens—the predominant structural proteins conferring tensile strength to tissues like bone, cartilage, and skin [1]. MMP-1 demonstrates broad substrate specificity, cleaving types I, II, III, VII, VIII, and X collagen, while MMP-13 displays exceptional catalytic efficiency against type II collagen (predominant in cartilage) and type I collagen (abundant in bone) [1]. During physiological ECM turnover, these enzymes initiate collagen degradation through a single proteolytic cleavage within the triple helix, rendering the collagen molecules susceptible to further degradation by gelatinases (MMP-2, MMP-9) [1] [3].

The matrilysin MMP-7 occupies a distinct niche in ECM remodeling. Unlike many MMPs synthesized by stromal cells, MMP-7 is produced predominantly by epithelial cells and exhibits a remarkably broad substrate range, including proteoglycans, fibronectin, laminin, entactin, and type IV collagen (a major basement membrane component) [1] [2]. Crucially, MMP-7 exhibits potent activating functions toward other MMP zymogens, including pro-MMP-1 and pro-MMP-13, thereby amplifying collagenolytic cascades [2]. Furthermore, MMP-7 processes cell-surface molecules like pro-tumor necrosis factor-α (pro-TNF-α) and E-cadherin, linking ECM remodeling to inflammation and epithelial cell behavior [2].

Table 1: Key MMP Subtypes, Substrates, and Pathological Associations

MMP SubtypeClassificationPrimary ECM SubstratesPathological Associations
MMP-1Interstitial CollagenaseCollagen I, II, III, VII, VIII, XPulmonary fibrosis, Tuberculosis cavitation, Arthritis
MMP-7MatrilysinProteoglycans, Laminin, Fibronectin, Collagen IVCancer metastasis, Tuberculosis immunopathology
MMP-13Collagenase-3Collagen II, I, IV, XIVOsteoarthritis, Cartilage destruction, Bone erosion
MMP-9Gelatinase BGelatin, Collagen IV, V, VII, XITuberculosis granuloma formation, Cancer angiogenesis

Dysregulation of these specific MMPs manifests in diverse pathologies:

  • MMP-1 Overexpression: Directly correlates with alveolar destruction in chronic obstructive pulmonary disease (COPD) and tuberculosis, where excessive collagen I degradation compromises lung architecture [1] [6].
  • MMP-13 Upregulation: Represents a principal mediator of irreversible cartilage degradation in osteoarthritis due to its potent type II collagenolytic activity [1].
  • MMP-7 Amplification: Facilitates cancer cell invasion through basement membrane (type IV collagen) degradation and modulates inflammation via cytokine processing [2].

The spatial organization of the ECM itself regulates MMP activity. Stiffening of the ECM (desmoplasia), commonly observed in fibrosis and solid tumors, promotes further MMP expression and activation, creating a pathological feedback loop that drives disease progression [3] [5].

Hypoxia-Inducible MMP Expression in Chronic Inflammatory Pathologies

Hypoxia—a condition of insufficient tissue oxygenation—serves as a potent transcriptional inducer of multiple MMPs, establishing a critical link between the inflammatory microenvironment and ECM destruction. Hypoxia-inducible factor-1α (HIF-1α), the master regulator of cellular adaptation to hypoxia, binds directly to hypoxia-response elements (HREs) within the promoter regions of genes encoding MMP-1, MMP-7, MMP-9, and MT1-MMP (MMP-14) [2] [6]. Under normoxic conditions, HIF-1α undergoes rapid proteasomal degradation. However, hypoxia stabilizes HIF-1α, enabling its translocation to the nucleus, dimerization with HIF-1β, and transcriptional activation of target genes [6].

This mechanism is particularly relevant in granulomatous diseases like tuberculosis, where necrotic granulomas exhibit profound hypoxia. Mycobacterium tuberculosis (Mtb) infection exacerbates hypoxic signaling within granulomas, leading to sustained HIF-1α accumulation and consequent upregulation of collagenolytic MMPs [2] [6]. Beyond HIF-1α, inflammatory signaling pathways converge to amplify MMP expression in hypoxic microenvironments:

  • p38 MAPK Pathway: Activated by Mtb and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), p38 MAPK phosphorylates transcription factors (e.g., AP-1) that bind MMP promoters [2].
  • NF-κB Pathway: A central regulator of inflammation, NF-κB is activated by Mtb pathogen-associated molecular patterns (PAMPs) and drives transcription of MMP1, MMP3, MMP7, and MMP9 [2].
  • ERK Pathway: Mitogen-activated protein kinase signaling downstream of growth factor receptors contributes to MMP induction in hypoxic fibroblasts and epithelial cells [2].

Table 2: Hypoxia and Inflammation-Driven MMP Expression in Pathologies

Pathological ContextKey Hypoxia/Inflammation InducersUpregulated MMPsFunctional Consequences
Tuberculous GranulomaHIF-1α (Hypoxia), Mtb PAMPs (ESAT-6), TNF-α, IL-1MMP-1, MMP-3, MMP-7, MMP-9Collagen degradation, Granuloma maturation, Cavitation
Rheumatoid Arthritis SynoviumHIF-1α (Hypoxic synovium), TNF-α, IL-17MMP-1, MMP-13Cartilage collagen (Type II) degradation, Bone erosion
Cancer StromaHIF-1α (Tumor core hypoxia), EGF, TGF-βMMP-1, MMP-7, MMP-13, MMP-14Basement membrane (Collagen IV) breakdown, Invasion

The synergistic effect of hypoxia and inflammation creates a self-perpetuating cycle: Inflammation recruits immune cells that consume oxygen, exacerbating hypoxia, which further amplifies inflammatory cytokine production and MMP expression, ultimately driving irreversible tissue damage [2] [6]. Inhibition of these signaling nodes (e.g., p38, NF-κB) significantly reduces MMP secretion in models of Mtb infection and other inflammatory conditions [2].

Collagenase Activity and Cavitation in Tuberculosis Pathogenesis

Pulmonary tuberculosis provides a paradigmatic example of dysregulated collagenase activity driving life-threatening tissue destruction. The progression from latent TB infection to active, transmissible disease hinges on the formation of cavities—air-filled spaces resulting from the proteolytic destruction of lung parenchyma [2] [6]. This cavitation allows Mtb bacilli to access the bronchial tree, facilitating aerosol transmission. Type I collagen, the predominant structural component of the alveolar interstitium, constitutes the primary target for collagenases in this destructive process [6].

Multiple lines of evidence implicate MMP-1 as the dominant collagenase in TB cavitation:

  • Human Studies: Sputum, bronchoalveolar lavage fluid (BALF), and plasma from TB patients exhibit significantly elevated MMP-1 levels compared to healthy controls or patients with other respiratory diseases [2] [6]. These levels correlate with disease severity and radiographic evidence of cavitation.
  • Genetic Evidence: A functional polymorphism in the MMP1 promoter (-1607 1G/2G, where the 2G allele creates an Ets-binding site) is associated with increased MMP-1 transcription and higher susceptibility to advanced pulmonary fibrosis and cavitation in TB patients [6].
  • Transgenic Model: M. tuberculosis-infected transgenic mice expressing human MMP-1 exhibit significantly enhanced collagen degradation and alveolar destruction compared to wild-type mice (which lack a true MMP-1 ortholog), directly linking MMP-1 expression to lung matrix destruction [6].

While MMP-1 directly cleaves interstitial collagens, MMP-7 plays a crucial supporting role in TB immunopathology. MMP-7 is upregulated in Mtb-infected macrophages and processes pro-MMP-1 into its active form. Furthermore, MMP-7 activates antimicrobial defensins and processes cell-surface molecules, influencing inflammation and immune cell recruitment within granulomas [2]. The gelatinase MMP-9 facilitates immune cell migration across basement membranes (rich in type IV collagen) during granuloma formation but may also contribute to tissue damage at later stages [2] [6].

Table 3: MMP Contributions to Tuberculosis Pathogenesis

Pathogenic StageKey MMPs InvolvedMechanism of ActionTherapeutic Inhibition Target
Granuloma FormationMMP-9 (Gelatinase B)Degrades Collagen IV (Basement membrane), Facilitates monocyte/macrophage migrationEarly granuloma maturation
Granuloma MaintenanceMMP-7 (Matrilysin)Activates pro-MMP-1, Processes cytokines (e.g., pro-TNF-α), Cleaves adhesion moleculesImmunomodulation
Caseation & CavitationMMP-1 (Collagenase-1), MMP-13Degrades Collagen I (Alveolar interstitium), Mediates liquefactive necrosis and cavity formationCollagen destruction, Bacterial dissemination

The temporal regulation of MMP activity dictates its role: Early MMP-9 and MMP-7 expression facilitates protective granuloma formation, while sustained and dysregulated MMP-1 and MMP-13 expression drives destructive cavitation [2] [6]. This duality highlights the critical importance of context and timing in MMP function and underscores the therapeutic rationale for selectively targeting collagenolytic MMPs during the destructive phase of TB and other pathologies characterized by excessive collagen degradation. The imbalance between MMPs and TIMPs is evident in TB, where TIMP levels (particularly TIMP-3) are often reduced in affected tissues, further tipping the scale towards proteolysis [1] [2].

Properties

CAS Number

190648-49-8

Product Name

Cipemastat

IUPAC Name

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide

Molecular Formula

C22H36N4O5

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1

InChI Key

GFUITADOEPNRML-SJORKVTESA-N

SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C

Synonyms

3(R)-(cyclopentylmethyl)-2(R)-((3,4,4-trimethyl-2,5-dioxo-1-imidazolidinyl)methyl)-4-oxo-4-piperidinobutyrohydroxamic acid
Ro 32-3555
Ro-32-3555
Ro32-3555

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C

Isomeric SMILES

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.